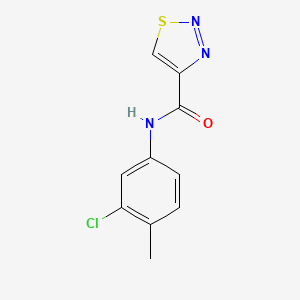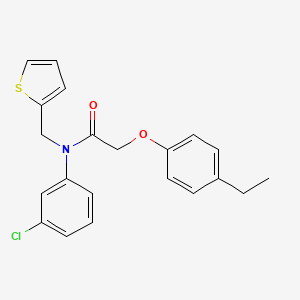![molecular formula C24H29ClN4O2 B11362963 2-(4-chlorophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B11362963.png)
2-(4-chlorophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-N-{2-[(Piperidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide is a complex organic compound that features a piperidine ring, a benzodiazole moiety, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-{2-[(Piperidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole is typically synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative. The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile. The chlorophenoxy group is then attached through an etherification reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-{2-[(Piperidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group in place of the chlorophenoxy group .
Scientific Research Applications
2-(4-Chlorophenoxy)-N-{2-[(Piperidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological effects.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-{2-[(Piperidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and benzodiazole moieties are known to interact with various biological pathways, potentially leading to effects like enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-based compound with anticancer activity.
Matrine: A piperidine alkaloid with antimicrobial and anticancer effects.
Uniqueness
2-(4-Chlorophenoxy)-N-{2-[(Piperidin-1-yl)methyl]-1-propyl-1H-1,3-benzodiazol-5-yl}acetamide is unique due to its combination of a piperidine ring, a benzodiazole moiety, and a chlorophenoxy group. This unique structure allows it to interact with a variety of molecular targets and exhibit a range of biological activities .
Properties
Molecular Formula |
C24H29ClN4O2 |
|---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C24H29ClN4O2/c1-2-12-29-22-11-8-19(26-24(30)17-31-20-9-6-18(25)7-10-20)15-21(22)27-23(29)16-28-13-4-3-5-14-28/h6-11,15H,2-5,12-14,16-17H2,1H3,(H,26,30) |
InChI Key |
LXELBNQGIGZWKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N=C1CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzylsulfanyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11362883.png)

![4-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11362894.png)
![2-(4-chlorophenyl)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11362903.png)

![N-(3-chloro-4-methylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11362909.png)
![5-(4-ethoxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11362912.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B11362929.png)
![2-(2-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11362930.png)
![Propan-2-yl ({3-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridin-2-yl}sulfanyl)acetate](/img/structure/B11362935.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one](/img/structure/B11362937.png)
![N-(3-chloro-4-fluorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11362942.png)
![Propyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate](/img/structure/B11362944.png)

